Ascorbic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ascorbic acid can be synthesized through several methods. One common synthetic route involves the hydrogenation of D-glucose to produce D-sorbitol, which is then oxidized to L-sorbose. L-sorbose undergoes further oxidation to form 2-keto-L-gulonic acid, which is then lactonized to produce this compound .
Industrial Production Methods: Industrial production of this compound typically follows the Reichstein process, which involves the fermentation of D-glucose to D-sorbitol, followed by chemical oxidation to L-sorbose. The L-sorbose is then converted to 2-keto-L-gulonic acid, which is subsequently lactonized to form this compound . Modern methods also include biotechnological approaches using genetically modified microorganisms to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Ascorbic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Major Products:
Oxidation: Dehydrothis compound.
Reduction: Reduced metal ions such as iron(II) and copper(I).
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Ascorbic acid has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
- Plays a crucial role in collagen synthesis, which is essential for the maintenance of connective tissues .
- Functions as an antioxidant, protecting cells from oxidative damage .
Medicine:
- Used to prevent and treat scurvy, a disease caused by vitamin C deficiency .
- Investigated for its potential role in enhancing immune function and reducing the severity of infections .
- Studied for its potential anticancer properties due to its ability to reduce oxidative stress and inhibit tumor growth .
Industry:
Mechanism of Action
Ascorbic acid exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species, thereby preventing oxidative damage to cells and tissues . This compound also regenerates other antioxidants, such as alpha-tocopherol (vitamin E), by reducing the tocopheroxyl radical back to its active form . Additionally, this compound acts as a cofactor for several enzymes involved in collagen synthesis, neurotransmitter production, and peptide amidation .
Comparison with Similar Compounds
Dehydroascorbic Acid: The oxidized form of this compound, which can be reduced back to this compound in the body.
Alpha-Tocopherol (Vitamin E): Another potent antioxidant that works synergistically with this compound to protect cells from oxidative damage.
Glutathione: A tripeptide that acts as an antioxidant and is involved in the regeneration of this compound from its oxidized form.
Uniqueness: this compound is unique in its ability to act as both an antioxidant and a cofactor for various enzymatic reactions. Its water-solubility allows it to function in both intracellular and extracellular environments, providing comprehensive protection against oxidative stress .
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-JLAZNSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6, HC6H7O6 | |
Record name | L-ASCORBIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19830 | |
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Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | ASCORBIC ACID | |
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Record name | ascorbic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ascorbic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
134-03-2 (monosodium salt) | |
Record name | Ascorbic acid [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID5020106, DTXSID50986567 | |
Record name | L-Ascorbic acid | |
Source | EPA DSSTox | |
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Record name | Hex-1-enofuranos-3-ulose | |
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Molecular Weight |
176.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic acid | |
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Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
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Record name | Ascorbic acid | |
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Record name | Ascorbic acid | |
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Record name | ASCORBIC ACID | |
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Solubility |
greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33 | |
Record name | L-ASCORBIC ACID | |
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Record name | Ascorbic acid | |
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Record name | L-Ascorbic Acid | |
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Record name | Ascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
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Density |
1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³ | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic Acid | |
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Mechanism of Action |
In humans, an exogenous source of ascorbic acid is required for collagen formation and tissue repair by acting as a cofactor in the posttranslational formation of 4-hydroxyproline in -Xaa-Pro-Gly- sequences in collagens and other proteins. Ascorbic acid is reversibly oxidized to dehydroascorbic acid in the body. These two forms of the vitamin are believed to be important in oxidation-reduction reactions. The vitamin is involved in tyrosine metabolism, conversion of folic acid to folinic acid, carbohydrate metabolism, synthesis of lipids and proteins, iron metabolism, resistance to infections, and cellular respiration., Ascorbic Acid reducing potential and conversion to AFR (ascorbate free radical) are key to its biological activity, including its free radical scavenging and its relationship to the oxidation of transition metals such as iron and copper at enzyme active sites and in food., Vitamin C is known to be an electron donor for eight human enzymes. Three participate in collagen hydroxylation; two in carnitine biosynthesis; and three in hormone and amino acid biosynthesis. The three enzymes that participate in hormone and amino acid biosynthesis are dopamine-beta-hydroxylase, necessary for the biosynthesis of the catecholamines norepinephrine and epinephrine; peptidyl-glycine monooxygenase, necessary for amidation of peptide hormones; and 4-hydroxyphenylpyruvatedioxygenase, involved in tyrosine metabolism. Ascorbate's action with these enzymes involves either monooxygenase or dioxygenase activities., As a cofactor for hydroxylase and oxygenase metalloenzymes, ascorbic acid is believed to work by reducing the active metal site, resulting in reactivation of the metal-enzyme complex, or by acting as a co-substrate involved in the reduction of molecular oxygen. The best known of these reactions is the posttranslational hydroxylation of peptide-bound proline and lysine residues during formation of mature collagen. In these reactions, ascorbate is believed to reactivate the enzymes by reducing the metal sites of prolyl (iron) and lysyl (copper) hydroxylases., Evidence also suggests that ascorbate plays a role in or influences collagen gene expression, cellular procollagen secretion, and the biosynthesis of other connective tissue components besides collagen, including elastin, fibronectin, proteoglycans, bone matrix, and elastin-associated fibrillin. The primary physical symptoms of ascorbic acid's clinical deficiency disease, scurvy, which involves deterioration of elastic tissue, illustrate the important role of ascorbate in connective tissue synthesis., For more Mechanism of Action (Complete) data for L-Ascorbic Acid (11 total), please visit the HSDB record page. | |
Record name | Ascorbic acid | |
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Record name | L-Ascorbic Acid | |
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Impurities |
Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg | |
Record name | L-Ascorbic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
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Color/Form |
Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light | |
CAS No. |
50-81-7, 6730-29-6, 53262-66-1 | |
Record name | L-ASCORBIC ACID | |
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Record name | L-Ascorbic acid | |
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Record name | Ascorbic acid [USP:INN:BAN:JAN] | |
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Record name | Semidehydroascorbic acid | |
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Record name | Ascorbic acid mixture with Vitamin B complex | |
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Record name | Ascorbic acid | |
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Record name | L-Ascorbic acid | |
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Record name | Ascorbic acid | |
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Record name | ASCORBIC ACID | |
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Record name | L-Ascorbic Acid | |
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Record name | Ascorbic acid | |
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Melting Point |
374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C | |
Record name | L-ASCORBIC ACID | |
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Record name | Ascorbic acid | |
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URL | https://www.drugbank.ca/drugs/DB00126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ASCORBIC ACID, L-ASCORBIC ACID | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | L-Ascorbic Acid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ascorbic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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